molecular formula C16H15ClO3 B13025325 Methyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate

Methyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate

Cat. No.: B13025325
M. Wt: 290.74 g/mol
InChI Key: BRGBQGSJFPCKFM-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate is a benzoate ester derivative featuring a 3-chloro substituent on the aromatic ring and a 2-methylbenzyloxy group at the para position. Benzoate esters are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their stability and versatility. For example, methyl benzoate derivatives are often intermediates in drug development, such as dronedarone precursors (as seen in methyl 4-(3-chloropropoxy)benzoate) , or as herbicides (e.g., haloxyfop methyl ester) . The chloro and benzyloxy substituents in this compound likely influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C16H15ClO3

Molecular Weight

290.74 g/mol

IUPAC Name

methyl 3-chloro-4-[(2-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C16H15ClO3/c1-11-5-3-4-6-13(11)10-20-15-8-7-12(9-14(15)17)16(18)19-2/h3-9H,10H2,1-2H3

InChI Key

BRGBQGSJFPCKFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is then reacted with 2-methylbenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Hydrolysis: Formation of 3-chloro-4-hydroxybenzoic acid and methanol.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of methyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate demonstrate significant antimicrobial properties. A study synthesized various derivatives and evaluated their in vitro activity against Mycobacterium tuberculosis, with some compounds showing promising results with an IC50 value of less than 1 µg/mL . This suggests potential use in developing new anti-tubercular agents.

Anti-cancer Properties
The compound has also been explored for its cytotoxic effects on cancer cell lines. In vitro studies have indicated that certain derivatives exhibit selective cytotoxicity against human cancer cells, such as HeLa cells, indicating potential for development as anti-cancer agents .

Material Science Applications

Liquid Crystal Displays
this compound has been investigated for its role as an endcap molecule in cholesteric liquid crystal systems. The presence of this compound can significantly influence the thermal properties and phase transitions of liquid crystals, making it valuable in the design of advanced display technologies .

Polymer Chemistry
In polymer science, this compound can serve as a functional monomer for synthesizing polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance the material's performance in various applications, including coatings and adhesives.

Agricultural Chemistry Applications

Pesticide Development
The compound's structural features make it a candidate for developing new pesticides. Studies have shown that chlorinated benzoates can exhibit herbicidal and insecticidal activities. Research into the synthesis of similar compounds has yielded promising results in controlling agricultural pests effectively .

Data Tables

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial agentsCompounds showed IC50 < 1 µg/mL against MTB
Anti-cancer agentsSelective cytotoxicity observed on HeLa cells
Material ScienceLiquid crystal displaysInfluences thermal properties significantly
Polymer synthesisEnhances mechanical properties of polymers
Agricultural ChemistryPesticide developmentShows potential herbicidal/insecticidal activity

Case Studies

Case Study 1: Antimicrobial Activity
A series of this compound derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. The study utilized XTT Reduction Menadione assay to evaluate the efficacy, revealing several compounds with significant activity, thus highlighting the potential for further development into therapeutic agents .

Case Study 2: Impact on Liquid Crystals
In a study focusing on temperature-responsive cholesteric liquid crystals, this compound was incorporated as an endcap molecule. The results showed that it inhibited the formation of long oligomer chains, which is crucial for enhancing the performance and stability of liquid crystal displays under varying temperature conditions .

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data
Compound Melting Point (°C) Yield (%) Key Spectral Data (1H NMR) Reference
Methyl 3-chloro-4-(cyclopropylamino)benzoate Not reported 67 δ 8.09 (d, 1H), 3.92 (s, 3H, OCH3)
Methyl 4-(3-chloropropoxy)benzoate Not reported Not reported Intermolecular C–H⋯O hydrogen bonds
Haloxyfop methyl ester Not reported Not reported Used in commercial herbicides

Notes:

  • Crystal packing in methyl 4-(3-chloropropoxy)benzoate suggests that bulky substituents (e.g., 2-methylbenzyl) may disrupt crystallinity, impacting formulation stability.

Biological Activity

Methyl 3-chloro-4-((2-methylbenzyl)oxy)benzoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chloro Group : Enhances biological activity by increasing lipophilicity.
  • Methoxy Group : Contributes to solubility and potential receptor interactions.
  • Benzyl Ether Linkage : May influence the compound's pharmacokinetics.

The molecular formula is C16H16ClO3C_{16}H_{16}ClO_3, with a molecular weight of approximately 304.75 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It may function as an inhibitor or activator, modulating biochemical pathways. Notably, studies have suggested that similar compounds exhibit inhibition of receptor tyrosine kinases, which are critical in cancer progression and metastasis.

Anticancer Properties

Research indicates that compounds structurally related to this compound show promising anticancer activities. For instance, analogs have demonstrated significant inhibitory effects against various cancer cell lines, particularly through the inhibition of receptor tyrosine kinases .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Lines TestedIC50 (µM)Mechanism
Compound AMCF-710RTK Inhibition
Compound BHeLa15Apoptosis Induction
This compoundA549TBDTBD

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, including tyrosinase, which plays a crucial role in melanin production. Inhibitory activity against tyrosinase can be linked to potential applications in treating hyperpigmentation disorders .

Case Studies

  • Tyrosinase Inhibition Study : A study examined the inhibitory effects of various analogs on mushroom tyrosinase activity. Results indicated that certain structural modifications significantly enhanced inhibitory potency, suggesting that this compound may similarly affect tyrosinase activity .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on B16F10 murine melanoma cells. The results showed that at lower concentrations, the compound did not exhibit significant cytotoxicity, indicating a favorable therapeutic window for further development .

Toxicity Studies

Preliminary toxicity assessments have been conducted using zebrafish embryos as a model organism. These studies are crucial for evaluating the safety profile of this compound before advancing to clinical trials. The results suggest moderate toxicity levels, warranting further investigation into its safety .

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